Site of Cyclometallation: Furan Ring (C-3) vs. N-Methyl Group for Benzene Analog
Under identical conditions (Li2PdCl4 in methanol), N,N-dimethyl-2-furancarbothioamide undergoes cyclopalladation at the 3-position of the furan ring to yield [PdCl(aft)], whereas the corresponding benzene derivative, N,N-dimethylbenzthioamide, is cyclometallated not at the benzene sp2 C–H but at the N-methyl sp3 C–H bond [1]. This represents a 100% divergence in metalation site between the furan and benzene analogs.
| Evidence Dimension | Site of cyclopalladation |
|---|---|
| Target Compound Data | Furan ring C-3 position (5-membered metallacycle) |
| Comparator Or Baseline | N,N-Dimethylbenzthioamide: N-methyl group (4-membered metallacycle) |
| Quantified Difference | Complete positional selectivity switch (C-3 vs. N-Me), with distinct metallacycle ring sizes (5 vs. 4) |
| Conditions | Li2PdCl4 in methanol, room temperature |
Why This Matters
This divergent reactivity dictates which downstream organometallic complexes can be accessed, making furan-2-carbothioamide irreplaceable for applications requiring furan-site functionalization.
- [1] Nonoyama, M. (2001). Cyclopalladation and cycloplatination of the furan ring of N,N-dimethyl-2-furancarbothioamide. Inorganica Chimica Acta, 314(1-2), 110-114. View Source
